2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
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Overview
Description
2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a chloro-substituted benzene sulfonamide with a cyclopropanecarbonyl-tetrahydroquinoline moiety, making it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of key intermediates. One common approach is to start with the preparation of cyclopropanecarbonyl chloride, which is then reacted with 1,2,3,4-tetrahydroquinoline to form the cyclopropanecarbonyl-tetrahydroquinoline intermediate . This intermediate is subsequently reacted with 2-chlorobenzenesulfonamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the tetrahydroquinoline moiety.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene sulfonamides, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
- 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide stands out due to its cyclopropanecarbonyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying specific chemical reactions and biological interactions that may not be possible with other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c20-16-5-1-2-6-18(16)26(24,25)21-15-9-10-17-14(12-15)4-3-11-22(17)19(23)13-7-8-13/h1-2,5-6,9-10,12-13,21H,3-4,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRXLQPBODHCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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